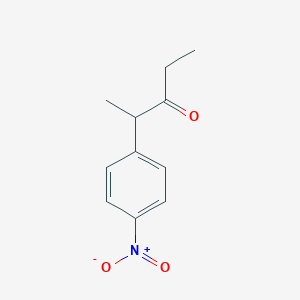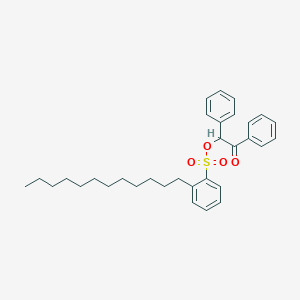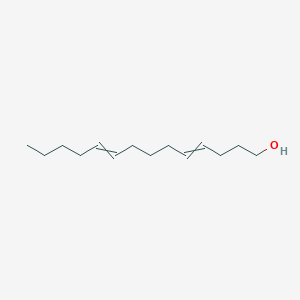
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and two methylsulfanyl groups attached to an imidazole ring
Méthodes De Préparation
The synthesis of 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The benzyl group is often introduced via a benzylation reaction using benzyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole exerts its effects is largely dependent on its interactions with molecular targets. The presence of the bromine atom and methylsulfanyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-2,5-bis(methylsulfanyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-4-bromo-2,5-bis(ethylsulfanyl)-1H-imidazole: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl.
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Propriétés
Numéro CAS |
106848-39-9 |
|---|---|
Formule moléculaire |
C12H13BrN2S2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
1-benzyl-4-bromo-2,5-bis(methylsulfanyl)imidazole |
InChI |
InChI=1S/C12H13BrN2S2/c1-16-11-10(13)14-12(17-2)15(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
QCXHRQZUMSONSS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(N=C(N1CC2=CC=CC=C2)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
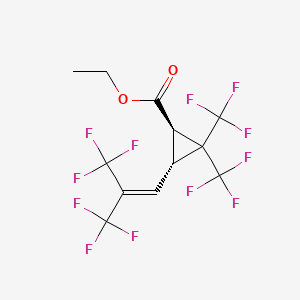

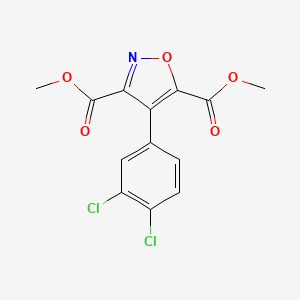

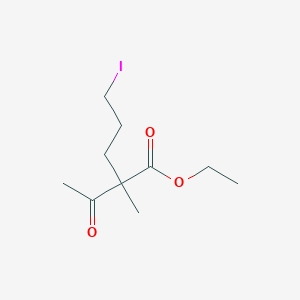


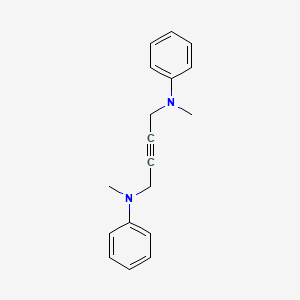
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
